molecular formula C14H12Cl2N2O B10938127 (2E)-1-(3,4-dichlorophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-1-(3,4-dichlorophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10938127
M. Wt: 295.2 g/mol
InChI Key: PZHUZBINFSTMAG-ZZXKWVIFSA-N
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Description

(E)-1-(3,4-DICHLOROPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a dichlorophenyl group and an ethyl-pyrazolyl group attached to a propenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-DICHLOROPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 1-ethyl-1H-pyrazol-4-yl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-DICHLOROPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-DICHLOROPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as kinases or proteases, leading to altered cellular signaling pathways.

    Modulating receptors: Binding to specific receptors and influencing their activity.

    Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3,4-DICHLOROPHENYL)-3-(1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Lacks the ethyl group on the pyrazole ring.

    (E)-1-(3,4-DICHLOROPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Contains a methyl group instead of an ethyl group on the pyrazole ring.

    (E)-1-(3,4-DICHLOROPHENYL)-3-(1-ETHYL-1H-IMIDAZOL-4-YL)-2-PROPEN-1-ONE: Has an imidazole ring instead of a pyrazole ring.

Uniqueness

The presence of the ethyl group on the pyrazole ring and the specific substitution pattern on the phenyl ring make (E)-1-(3,4-DICHLOROPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE unique

Properties

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(1-ethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C14H12Cl2N2O/c1-2-18-9-10(8-17-18)3-6-14(19)11-4-5-12(15)13(16)7-11/h3-9H,2H2,1H3/b6-3+

InChI Key

PZHUZBINFSTMAG-ZZXKWVIFSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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